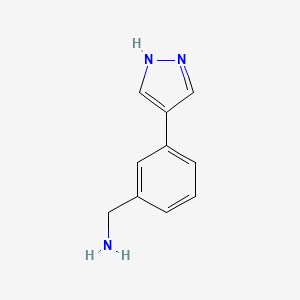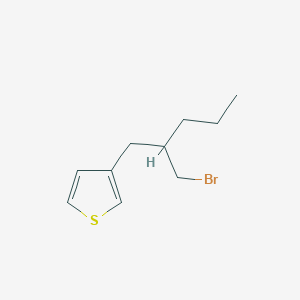
3-(2-(Bromomethyl)pentyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Bromomethyl)pentyl)thiophene is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to a pentyl chain, which is further connected to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Bromomethyl)pentyl)thiophene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds under mild conditions and yields the desired brominated product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(2-(Bromomethyl)pentyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different thiophene derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
3-(2-(Bromomethyl)pentyl)thiophene has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: The compound can be used in the synthesis of conductive polymers and organic semiconductors, which are essential in electronic devices.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and drugs.
Biological Studies: Researchers use thiophene derivatives to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 3-(2-(Bromomethyl)pentyl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromomethyl group can act as an electrophilic site, facilitating interactions with nucleophilic residues in biological molecules. Additionally, the thiophene ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-Bromo-3-methylthiophene: A closely related compound with a bromine atom attached to the thiophene ring.
2-(2-Bromoethyl)thiophene: Another thiophene derivative with a bromine atom on an ethyl chain.
Uniqueness
3-(2-(Bromomethyl)pentyl)thiophene is unique due to the presence of a longer pentyl chain, which can influence its chemical reactivity and physical properties. The extended alkyl chain can enhance the compound’s solubility in organic solvents and affect its interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in material science and medicinal chemistry.
特性
分子式 |
C10H15BrS |
|---|---|
分子量 |
247.20 g/mol |
IUPAC名 |
3-[2-(bromomethyl)pentyl]thiophene |
InChI |
InChI=1S/C10H15BrS/c1-2-3-9(7-11)6-10-4-5-12-8-10/h4-5,8-9H,2-3,6-7H2,1H3 |
InChIキー |
DXMCNYZSAOIVSD-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC1=CSC=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)
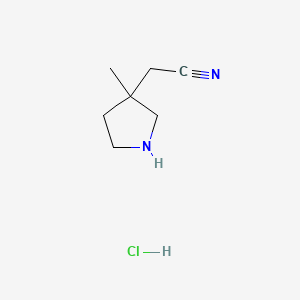

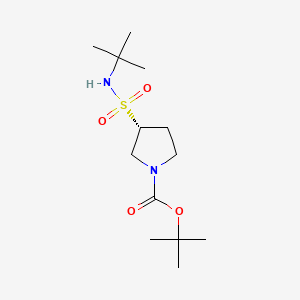
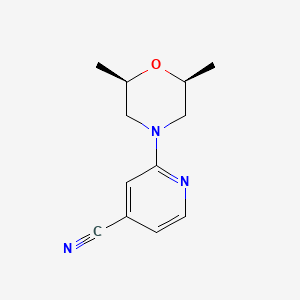

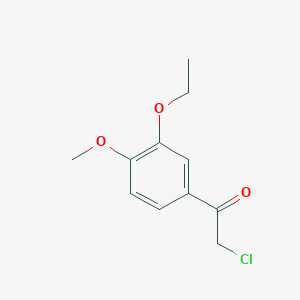
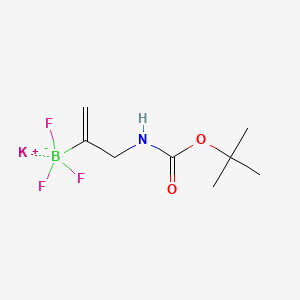
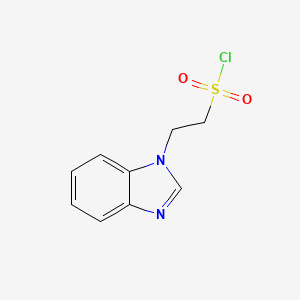
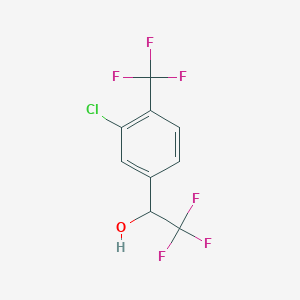
![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
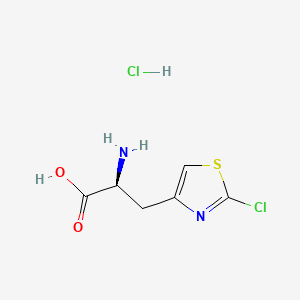
![2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline](/img/structure/B13483959.png)
